Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate
Description
Ethyl 7-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 7 and an ethyl carboxylate (-COOEt) group at position 1. This structure combines the electron-withdrawing nature of the -CF₃ group with the ester functionality, making it a candidate for applications in medicinal chemistry, optoelectronics, and chemical biology. Its synthesis typically involves cyclization reactions or functionalization of preformed imidazo[1,5-a]pyridine scaffolds .
Properties
Molecular Formula |
C11H9F3N2O2 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 7-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-8-5-7(11(12,13)14)3-4-16(8)6-15-9/h3-6H,2H2,1H3 |
InChI Key |
PISLRBRCKQQLIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
Summary Table of Preparation Conditions
Research Findings and Optimization Notes
- Solvent choice is critical; dichloromethane is preferred for cyclization with triphosgene/thiophosgene due to solubility and reaction control.
- Reaction time optimization indicates 3-4 hours at room temperature post addition of reagents yields optimal conversion.
- Copper-catalyzed methods provide higher yields and milder conditions compared to classical cyclization routes.
- The trifluoromethyl substituent influences reactivity and regioselectivity, necessitating careful control of reaction parameters.
- Purification by column chromatography is mandatory to remove side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-A]pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine
- Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1260885-46-8):
- The imidazo[1,2-a]pyridine core differs in ring fusion (positions 1,2 vs. 1,5), altering electronic distribution.
- The -CF₃ group at position 5 and ethyl carboxylate at position 2 result in distinct photophysical and reactivity profiles compared to the 1,5-a fused analog. This compound is commercially available with ≥98% purity .
| Property | Ethyl 7-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate | Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate |
|---|---|---|
| Core Structure | Imidazo[1,5-a]pyridine | Imidazo[1,2-a]pyridine |
| Substituent Positions | -CF₃ at C7, -COOEt at C1 | -CF₃ at C5, -COOEt at C2 |
| Molecular Weight | ~275.2 g/mol (estimated) | 258.20 g/mol |
| Applications | Potential kinase inhibitors, fluorescent probes | Undisclosed, likely similar medicinal chemistry uses |
Substituent Variations on Imidazo[1,5-a]pyridine
Ethyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 119448-87-2):
- Lacks the -CF₃ group at C7.
- Used as a precursor for further functionalization. Suppliers offer it at $1.10–$846/g, depending on quantity and purity .
Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 26 in ):
- Features a pyridinyl group at C6 and ethyl carboxylate at C3.
- Demonstrated utility in kinase inhibitor synthesis (e.g., GSK-3β inhibitors) with LC-MS m/z 317.2 [M+H]+ .
Ethyl 3-(pyridin-3-yl)imidazo[1,5-a]pyridine-1-carboxylate (Compound 3af in ):
- Contains a pyridinyl group at C3. HRMS confirmed m/z 302.1288 [M+H]+, highlighting the impact of substituent position on mass .
| Property | This compound | Ethyl imidazo[1,5-a]pyridine-1-carboxylate | Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate |
|---|---|---|---|
| Substituents | -CF₃ (C7), -COOEt (C1) | -COOEt (C1) | -COOEt (C3), pyridinyl (C6) |
| Molecular Weight | ~275.2 g/mol | 190.2 g/mol | 317.2 g/mol |
| Key Applications | Enzyme inhibition, fluorescence probes | Synthetic intermediate | Kinase inhibitors |
Heterocyclic Analogs with Similar Ester Functionality
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate ():
- Pyrazolo[1,5-a]pyrimidine core with methyl (C7) and phenyl (C2) groups.
- Exhibits biological activity as a CRF1 antagonist and COX-2 inhibitor. Crystal structure analysis shows planar fused rings and π-π interactions .
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12 in ):
- Triazolopyrimidine derivative with hydroxylphenyl and methyl groups. IR and NMR data confirm ester (1666 cm⁻¹) and hydroxyl (3425 cm⁻¹) functionalities .
| Property | This compound | Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
|---|---|---|
| Core Structure | Imidazo[1,5-a]pyridine | Pyrazolo[1,5-a]pyrimidine |
| Key Substituents | -CF₃ (C7), -COOEt (C1) | -CH₃ (C7), -Ph (C2), -COOEt (C5) |
| Biological Activity | Potential kinase inhibition | CRF1 antagonism, COX-2 inhibition |
Key Research Findings
Photophysical Properties
Imidazo[1,5-a]pyridines exhibit solvatochromism and large Stokes shifts (e.g., >100 nm), making them suitable as fluorescent membrane probes.
Biological Activity
Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate (CAS No. 2060589-68-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : CHFNO
- Molecular Weight : 258.20 g/mol
- IUPAC Name : this compound
- CAS Number : 2060589-68-4
Antimicrobial Activity
Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the trifluoromethyl group enhances lipophilicity and potentially increases membrane permeability, contributing to antimicrobial efficacy.
Anticancer Properties
This compound has been evaluated for its anticancer activity. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15.2 |
| HepG2 | 12.8 |
| A549 | 10.5 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory activity. In experimental models of inflammation, it has demonstrated the ability to reduce edema significantly compared to control groups. The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,5-a]pyridine derivatives. The presence of the trifluoromethyl group appears to enhance biological activity by:
- Increasing hydrophobic interactions with biological targets.
- Improving metabolic stability.
Research indicates that modifications at the 5 or 8 positions of the imidazo ring can further enhance potency and selectivity for specific biological targets.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of this compound against MCF-7 cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to a significant reduction in cell viability.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of this compound against multidrug-resistant strains. Results indicated that it exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in combating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
